Z-Gly-sar-OH

Übersicht

Beschreibung

Molecular Structure Analysis

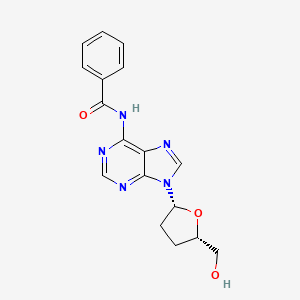

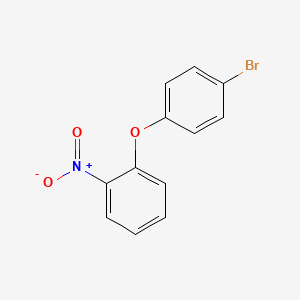

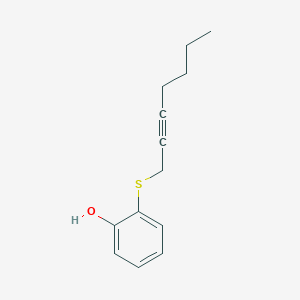

The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .Chemical Reactions Analysis

Z-Gly-sar-OH is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .Wissenschaftliche Forschungsanwendungen

Material Science

In material science, Z-Gly-sar-OH is used to modify the surface properties of materials. For instance, it can be employed to functionalize carbon nanotubes (CNTs), enhancing their properties for use in advanced composite materials .

Sensor Development

Z-Gly-sar-OH has been applied in the functionalization of Single-Walled Carbon Nanotubes (SWNTs) for the development of high-speed NO2 sensors. This functionalization process improves the sensitivity and selectivity of the sensors, making them more efficient in detecting NO2 levels in the environment .

Wirkmechanismus

Target of Action

The primary target of Z-Gly-Sar-OH is the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a crucial role in the nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

Z-Gly-Sar-OH, a dipeptide, interacts with its target, PEPT-1, by being recognized and transported by this peptide transporter . The compound comprises an N-methylated peptide bond that increases stability against enzymatic degradation , which is crucial for its interaction with PEPT-1.

Biochemical Pathways

The uptake and transport of Z-Gly-Sar-OH in cells are mediated by PEPT-1 . The PI3K/AKT signaling pathway regulates the absorption of small peptides . Inhibition of this pathway can significantly suppress the expression of PEPT-1, thus impairing the uptake and transport of Z-Gly-Sar-OH .

Pharmacokinetics

The pharmacokinetics of Z-Gly-Sar-OH is closely related to its interaction with PEPT-1. The compound exhibits favorable sensitivity in positive ion mode due to the protonation of the amino terminus of the dipeptide in acidic conditions . .

Result of Action

The result of Z-Gly-Sar-OH’s action is the successful transport of the compound into cells via PEPT-1 . This process is crucial for the overall health and productivity of organisms, as it contributes to the nutritional supply with amino acids .

Action Environment

The action of Z-Gly-Sar-OH is influenced by several environmental factors. For instance, the uptake and transport of the compound are significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake is 6.0–6.5 . The presence of certain dipeptides can decrease these properties . Furthermore, the compound’s action can be impaired by inhibitors of the PI3K/AKT signaling pathway .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSQLCGFBZSRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293391 | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7801-91-4 | |

| Record name | 7801-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)